Cas no 421579-39-7 (ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho1,2-bfuran-3-carboxylate)

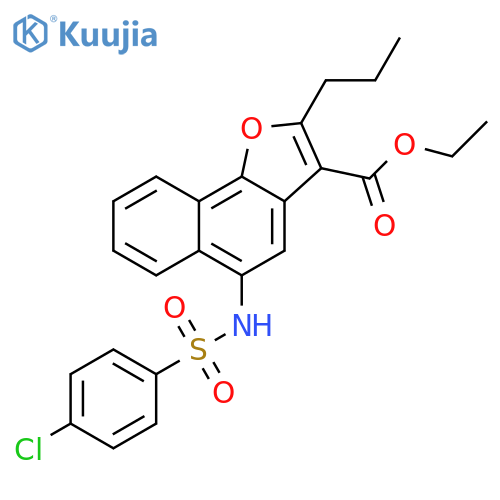

421579-39-7 structure

商品名:ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho1,2-bfuran-3-carboxylate

CAS番号:421579-39-7

MF:C24H22ClNO5S

メガワット:471.953184604645

CID:6505458

ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho1,2-bfuran-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho1,2-bfuran-3-carboxylate

- ethyl 5-((4-chlorophenyl)sulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate

- Naphtho[1,2-b]furan-3-carboxylic acid, 5-[[(4-chlorophenyl)sulfonyl]amino]-2-propyl-, ethyl ester

-

- インチ: 1S/C24H22ClNO5S/c1-3-7-21-22(24(27)30-4-2)19-14-20(17-8-5-6-9-18(17)23(19)31-21)26-32(28,29)16-12-10-15(25)11-13-16/h5-6,8-14,26H,3-4,7H2,1-2H3

- InChIKey: ZCWCDNXFWYSPTQ-UHFFFAOYSA-N

- ほほえんだ: O1C(CCC)=C(C(OCC)=O)C2=CC(NS(C3=CC=C(Cl)C=C3)(=O)=O)=C3C(=C12)C=CC=C3

じっけんとくせい

- 密度みつど: 1.366±0.06 g/cm3(Predicted)

- ふってん: 638.7±65.0 °C(Predicted)

- 酸性度係数(pKa): 7.56±0.30(Predicted)

ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho1,2-bfuran-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0782-0064-1mg |

ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |

421579-39-7 | 90%+ | 1mg |

$54.0 | 2023-08-13 | |

| Life Chemicals | F0782-0064-2mg |

ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |

421579-39-7 | 90%+ | 2mg |

$59.0 | 2023-08-13 | |

| Life Chemicals | F0782-0064-3mg |

ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |

421579-39-7 | 90%+ | 3mg |

$63.0 | 2023-08-13 | |

| Life Chemicals | F0782-0064-10mg |

ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |

421579-39-7 | 90%+ | 10mg |

$79.0 | 2023-08-13 | |

| Life Chemicals | F0782-0064-25mg |

ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |

421579-39-7 | 90%+ | 25mg |

$109.0 | 2023-08-13 | |

| Life Chemicals | F0782-0064-20μmol |

ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |

421579-39-7 | 90%+ | 20μmol |

$79.0 | 2023-08-13 | |

| Life Chemicals | F0782-0064-15mg |

ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |

421579-39-7 | 90%+ | 15mg |

$89.0 | 2023-08-13 | |

| Life Chemicals | F0782-0064-20mg |

ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |

421579-39-7 | 90%+ | 20mg |

$99.0 | 2023-08-13 | |

| Life Chemicals | F0782-0064-40mg |

ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |

421579-39-7 | 90%+ | 40mg |

$140.0 | 2023-08-13 | |

| Life Chemicals | F0782-0064-5μmol |

ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |

421579-39-7 | 90%+ | 5μmol |

$63.0 | 2023-08-13 |

ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho1,2-bfuran-3-carboxylate 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

421579-39-7 (ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho1,2-bfuran-3-carboxylate) 関連製品

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬